molecular formula C10H14N2O3 B12894569 (R)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one

(R)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B12894569
M. Wt: 210.23 g/mol
InChI Key: LXQCPSSDRPNXGV-MRVPVSSYSA-N
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Description

®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral compound that features both pyrrole and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The ethyl group on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

    As a Building Block: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: The enantiomer of the compound.

    3-(1-Methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.

    3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)thiazolidin-2-one: A similar compound with a thiazolidinone ring instead of an oxazolidinone ring.

Uniqueness

®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both pyrrole and oxazolidinone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(5R)-3-(1-ethylpyrrol-2-yl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H14N2O3/c1-2-11-5-3-4-9(11)12-6-8(7-13)15-10(12)14/h3-5,8,13H,2,6-7H2,1H3/t8-/m1/s1

InChI Key

LXQCPSSDRPNXGV-MRVPVSSYSA-N

Isomeric SMILES

CCN1C=CC=C1N2C[C@@H](OC2=O)CO

Canonical SMILES

CCN1C=CC=C1N2CC(OC2=O)CO

Origin of Product

United States

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